Home > Products > Screening Compounds P26330 > N-(3-Fluoropropyl)paroxetine
N-(3-Fluoropropyl)paroxetine - 138135-14-5

N-(3-Fluoropropyl)paroxetine

Catalog Number: EVT-1212775
CAS Number: 138135-14-5
Molecular Formula: C22H25F2NO3
Molecular Weight: 389.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification and Source

N-(3-Fluoropropyl)paroxetine belongs to the class of compounds known as fluoropropyl derivatives of paroxetine. It is classified as a radiolabeled compound, specifically designed for imaging purposes due to the incorporation of fluorine-18, a radioactive isotope. The synthesis and evaluation of this compound have been documented in various scientific studies, highlighting its utility in neuroscience research and pharmacology .

Synthesis Analysis

The synthesis of N-(3-Fluoropropyl)paroxetine typically involves several key steps:

  1. Starting Materials: The synthesis begins with paroxetine or its analogs as the base structure.
  2. Fluoropropylation: The introduction of the fluoropropyl group is achieved through nucleophilic substitution reactions. One common method involves the reaction of paroxetine with 1-bromo-3-fluoropropane in a suitable solvent such as acetonitrile or dichloromethane, often in the presence of a base like triethylamine to facilitate the reaction .
  3. Purification: The product is purified using techniques such as silica gel chromatography to isolate N-(3-fluoropropyl)paroxetine from unreacted starting materials and by-products.
Molecular Structure Analysis

N-(3-Fluoropropyl)paroxetine retains the core structure of paroxetine, which includes:

  • Piperidine Ring: A six-membered ring containing one nitrogen atom.
  • Benzodioxole Group: A fused bicyclic structure that contributes to its pharmacological activity.
  • Fluoropropyl Side Chain: The addition of the 3-fluoropropyl group modifies the compound's binding affinity and pharmacokinetics.

The molecular formula for N-(3-Fluoropropyl)paroxetine is C18_{18}H22_{22}F1_{1}N1_{1}O2_{2}, which reflects its structural modifications compared to paroxetine itself. The presence of fluorine enhances its imaging capabilities when used as a radiotracer .

Chemical Reactions Analysis

N-(3-Fluoropropyl)paroxetine can participate in several chemical reactions typical for amines and aromatic compounds:

  • Nucleophilic Substitution: The fluoropropyl group can be introduced via nucleophilic substitution reactions, where the nitrogen atom in paroxetine acts as a nucleophile.
  • Deprotonation Reactions: Under basic conditions, the nitrogen atom can be deprotonated, leading to increased nucleophilicity.
  • Binding Interactions: In biological systems, N-(3-fluoropropyl)paroxetine interacts with serotonin transporters, affecting serotonin reuptake processes.

These reactions are crucial for understanding both the synthetic pathways and the biological implications of this compound.

Mechanism of Action

The mechanism of action for N-(3-Fluoropropyl)paroxetine is closely related to that of paroxetine. It primarily functions as an inhibitor of the serotonin transporter (SERT), thereby increasing serotonin levels in synaptic clefts.

  1. Binding Affinity: N-(3-Fluoropropyl)paroxetine binds to SERT with altered affinity compared to paroxetine itself; studies indicate a significant reduction in binding affinity due to structural modifications .
  2. Transport Inhibition: By occupying the substrate-binding site on SERT, it prevents serotonin reuptake into presynaptic neurons, enhancing serotonergic neurotransmission.

This mechanism underlies its potential use as a PET radiotracer for studying serotonin dynamics in vivo.

Physical and Chemical Properties Analysis

N-(3-Fluoropropyl)paroxetine exhibits several notable physical and chemical properties:

These properties are essential for both its synthesis and application in scientific research.

Applications

N-(3-Fluoropropyl)paroxetine has several scientific applications:

  1. Neuroimaging: Utilized as a radiotracer in PET imaging studies to visualize serotonin transporters in various brain regions, aiding research into mood disorders and other neuropsychiatric conditions .
  2. Pharmacological Research: Investigated for its effects on serotonin reuptake inhibition compared to traditional antidepressants, contributing to drug development efforts aimed at improving therapeutic efficacy.
  3. Biochemical Studies: Used in binding assays to elucidate interactions between serotonin transporters and various ligands, enhancing understanding of serotonergic signaling pathways.
Introduction to N-(3-Fluoropropyl)paroxetine

Chemical and Pharmacological Background of Paroxetine Derivatives

Paroxetine, a potent selective serotonin reuptake inhibitor (SSRI), features a piperidine ring, benzodioxol group, and fluorophenyl moiety. Its molecular structure enables high-affinity binding to the serotonin transporter (SERT), with a Ki of 70.2 ± 0.6 pM—among the highest known for antidepressants [6] [8]. The molecular weight of paroxetine is 329.14 g/mol, with a topological polar surface area of 39.72 Ų and an XLogP of 3.32, indicating moderate lipophilicity [6]. These properties facilitate blood-brain barrier penetration, making paroxetine an ideal scaffold for neuroimaging probes. N-alkylated derivatives like N-(3-Fluoropropyl)paroxetine (abbreviated [¹⁸F]FPP or FP-Paroxetine) retain the core pharmacophore while enabling radiolabeling with fluorine-18 (¹⁸F), a positron-emitting isotope [1].

Key modifications include:

  • Alkylation site: The secondary amine of the piperidine ring serves as the attachment point for the 3-fluoropropyl group
  • Stereochemistry: Retention of (3S,4R) configuration at chiral centers critical for SERT recognition
  • Halogen substitution: Replacement of the aromatic fluorine with bromine/iodine in analogues for crystallographic studies [8]

Rationale for Fluoropropyl Modification in Radiopharmaceutical Design

The 3-fluoropropyl chain (⁴F-CH₂-CH₂-CH₂-) was strategically selected to enable ¹⁸F radiolabeling while balancing lipophilicity and metabolic stability. Fluorine-18 (t₁/₂ = 109.8 min) permits multi-hour PET imaging sessions, aligning with the pharmacokinetics of SERT binding. Compared to short-lived isotopes like carbon-11 (t₁/₂ = 20.4 min), ¹⁸F-labeled tracers facilitate centralized production and distribution [4]. The propyl spacer maintains distance between the bulky paroxetine core and the radiolabel, minimizing steric interference with target engagement. Critical design advantages include:

  • Radiosynthesis efficiency: 3-[¹⁸F]Fluoropropyltosylate precursor allows one-pot N-alkylation under mild conditions [1]
  • Lipophilicity optimization: The fluoropropyl group increases log P versus parent paroxetine, enhancing brain uptake
  • Metabolic resistance: C-F bonds resist dehalogenation, reducing defluorinated metabolites that could confound imaging [2]

Comparative Properties of Key Isotopes:

IsotopeHalf-lifeEmissionProductionImaging Utility
¹⁸F109.8 minβ⁺ (635 keV)Cyclotron (¹⁸O(p,n)¹⁸F)Multi-hour PET scans
¹¹C20.4 minβ⁺ (960 keV)Cyclotron (¹⁴N(p,α)¹¹C)Rapid kinetics studies
¹²³I13.2 hγ (159 keV)ReactorSPECT applications [4]

Role in Serotonin Transporter (SERT) Targeting and Neuroimaging

[¹⁸F]FPP was designed as a PET radioligand to quantify SERT density in vivo, targeting regions rich in serotonergic terminals: thalamus, hypothalamus, amygdala, striatum, and midbrain [5] [7]. SERT is a 12-transmembrane domain protein that reuptakes synaptic serotonin via sodium-dependent mechanisms. Its expression reflects presynaptic serotonin neuron integrity, implicated in depression, Parkinson's disease, and substance abuse [3].

Binding domain interactions:Crystal structures reveal paroxetine occupies the central SERT binding site between transmembrane helices 1, 3, 6, 8, and 10. Key interactions include:

  • Ionic bond between the piperidine nitrogen and Asp98 (subsite A)
  • π-Stacking of the fluorophenyl ring with Tyr176
  • Hydrogen bonding of benzodioxol oxygen with Tyr95 [7] [8]

Despite these structural insights, in vivo evaluation of [¹⁸F]FPP revealed critical limitations: biodistribution studies in rodents showed no specific accumulation in SERT-rich regions like hypothalamus or olfactory tubercles. This was attributed to a 1,000-fold reduction in SERT affinity (Ki ≈ 70 nM) compared to paroxetine (Ki = 0.07 pM), likely due to steric hindrance from the fluoropropyl group disrupting optimal positioning in subsite B [1]. Consequently, [¹⁸F]FPP failed to achieve sufficient target-to-background ratios for practical PET imaging, prompting development of alternative SERT radiotracers like [¹¹C]DASB and [¹⁸F]ADAM [3] [5].

Properties

CAS Number

138135-14-5

Product Name

N-(3-Fluoropropyl)paroxetine

IUPAC Name

(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)-1-(3-fluoropropyl)piperidine

Molecular Formula

C22H25F2NO3

Molecular Weight

389.4 g/mol

InChI

InChI=1S/C22H25F2NO3/c23-9-1-10-25-11-8-20(16-2-4-18(24)5-3-16)17(13-25)14-26-19-6-7-21-22(12-19)28-15-27-21/h2-7,12,17,20H,1,8-11,13-15H2/t17-,20-/m0/s1

InChI Key

FUCBTTRMHIHFNU-PXNSSMCTSA-N

SMILES

C1CN(CC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4)CCCF

Synonyms

3-NFPP
N-(3-(18F)fluoropropyl)paroxetine
N-(3-fluoropropyl)paroxetine
N-(3-fluoropropyl)paroxetine, 18F isome

Canonical SMILES

C1CN(CC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4)CCCF

Isomeric SMILES

C1CN(C[C@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4)CCCF

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.